Home > Products > Screening Compounds P118736 > Loxoprofen Ring-opening Impurity
Loxoprofen Ring-opening Impurity - 1091621-61-2

Loxoprofen Ring-opening Impurity

Catalog Number: EVT-1486770
CAS Number: 1091621-61-2
Molecular Formula: C₁₅H₁₈O₅
Molecular Weight: 278.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” is a chemical compound with the molecular formula C15H18O5 . It has an average mass of 278.300 Da and a monoisotopic mass of 278.115417 Da . This compound is also known as Loxoprofen Ring-opening Impurity .

Molecular Structure Analysis

The molecular structure of “6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” is defined by its molecular formula, C15H18O5 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” are not detailed in the search results. The molecular formula is C15H18O5, and it has an average mass of 278.300 Da and a monoisotopic mass of 278.115417 Da .

Overview

Loxoprofen Ring-opening Impurity is a significant degradation product of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for treating pain and inflammation, particularly in musculoskeletal conditions. This impurity arises during the synthesis or degradation of Loxoprofen and is crucial for assessing the drug's stability and quality. The impurity is particularly relevant in the context of pharmaceutical manufacturing and quality control, where it serves as a reference standard due to its prevalence as a process impurity in the production of Loxoprofen sodium, the drug's sodium salt form .

Source

The compound is derived from Loxoprofen, which is marketed under various trade names globally. It is synthesized through a series of chemical reactions that involve esterification, rearrangement, and oxidation processes . The impurity's formation is essential for understanding the degradation pathways of Loxoprofen, which can affect its efficacy and safety.

Classification

Loxoprofen Ring-opening Impurity can be classified as a process impurity, bulk drug impurity, and degradation product. Its identification and quantification are vital for ensuring the quality of Loxoprofen formulations as per regulatory standards .

Synthesis Analysis

Methods

The synthesis of Loxoprofen Ring-opening Impurity typically involves several key steps:

  1. Esterification Reaction: Loxoprofen reacts with methanol to form an ester compound.
  2. Baeyer-Villiger Rearrangement: The ester undergoes rearrangement with an oxidant, resulting in the insertion of oxygen atoms into the carbonyl group.
  3. Ring Opening: The rearranged compound is treated under strong alkaline conditions to achieve ring opening, forming an alcoholic hydroxyl intermediate.
  4. Oxidation: The intermediate is subsequently oxidized to yield the final ring-opened impurity .

Technical Details

The synthetic route emphasizes efficiency by avoiding hazardous reagents and utilizing readily available materials. This method enhances yield while simplifying purification processes, making it suitable for large-scale production .

Molecular Structure Analysis

Structure

Loxoprofen Ring-opening Impurity is characterized by its molecular structure that results from the aforementioned synthetic processes. Its molecular formula is C15H18O3C_{15}H_{18}O_{3}, with a molecular weight of approximately 246.30 g/mol . The compound features a six-membered lactone ring that undergoes hydrolytic ring opening.

Data

  • Molecular Weight: 246.3016 g/mol
  • Exact Mass: 246.125594442 g/mol
  • InChI Key: YMBXTVYHTMGZDW-UHFFFAOYSA-N
  • LogP (octanol-water partition coefficient): 3.345719083333334
  • Polar Surface Area: 54.37 Ų .
Chemical Reactions Analysis

Reactions

Loxoprofen Ring-opening Impurity participates in various chemical reactions, including:

  • Oxidation: Converting the alcoholic hydroxyl intermediate into a ketone.
  • Substitution: Replacing functional groups within the molecule.
  • Condensation: Forming larger molecules by eliminating small molecules like water.

Technical Details

Common reagents used in these reactions include oxidants for both the Baeyer-Villiger rearrangement and oxidation steps, alongside strong alkali solutions for the ring-opening reaction. Organic solvents are typically employed to facilitate the dissolution of reactants and intermediates.

Mechanism of Action

The mechanism through which Loxoprofen Ring-opening Impurity affects biological systems revolves around its role as a degradation product of Loxoprofen itself. As Loxoprofen is metabolized into its active trans-alcohol form, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of inflammatory mediators like prostaglandins . Understanding this mechanism aids in evaluating how impurities may influence drug efficacy and safety.

Physical and Chemical Properties Analysis

Physical Properties

Loxoprofen Ring-opening Impurity exhibits specific physical properties that are critical for its characterization:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility data indicate low aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Reactivity: Participates in oxidation and substitution reactions.
  • Stability: Stability studies are essential to determine how environmental factors affect its integrity during storage and formulation .
Applications

Loxoprofen Ring-opening Impurity has several scientific applications:

  • Quality Control: Used as a reference standard in pharmaceutical quality assurance processes.
  • Research Studies: Investigated for its role in understanding degradation pathways of non-steroidal anti-inflammatory drugs.
  • Pharmaceutical Development: Assists in evaluating the safety and efficacy profiles of Loxoprofen formulations by providing insights into potential impurities that may arise during synthesis or storage .
Introduction to Loxoprofen Ring-Opening Impurity

Chemical Identification and Structural Characterization

Molecular Formula and CAS Registry

The Loxoprofen Ring-opening Impurity is formally identified as C₁₅H₁₈O₅ with a molecular weight of 278.30 g/mol and CAS Registry Number 1091621-61-2. It bears the PubChem CID 141496926, with structural registration dating to December 2019 and updated as recently as February 2025. This compound is cataloged under diverse identifiers across chemical databases: VC0105242 (VulcanChem), S1798253 (Smolecule), and AE22162 (A2BChem), reflecting its importance in pharmaceutical analysis [1] [3] [8].

Table 1: Key Identifiers of Loxoprofen Ring-opening Impurity

ParameterValue
CAS Registry Number1091621-61-2
Molecular FormulaC₁₅H₁₈O₅
Molecular Weight278.30 g/mol
PubChem CID141496926
SMILESCC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O
InChI KeyInChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20)

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this impurity is 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid, describing its linear chain featuring a ketone flanked by two carboxylic acid termini. Common synonyms include:

  • 4-(1-Carboxyethyl)-δ-oxo-benzenehexanoic Acid
  • 2-[4-(2-Oxo-6-carboxy-pentyl)phenyl]propanoic Acid
  • Loxoprofen Ring-opening Degradation ProductThese names reflect its origin as a structural derivative of loxoprofen where the cyclopentanone ring has undergone cleavage [1] [3].

Structural Features and Functional Groups

The impurity's structure contains three key functional elements:

  • Two carboxylic acid groups (-COOH) at C1 and C6 positions, conferring acidity and polar character
  • A ketone moiety (-C(=O)-) at the C5 position, susceptible to nucleophilic attack and redox reactions
  • An aromatic ring providing UV detectability and influencing chromatographic retention

The ring-opened structure fundamentally differs from loxoprofen's fused cyclopentanone-propionic acid architecture. This linearization eliminates the chiral center present in loxoprofen but introduces greater conformational flexibility. The XLogP3 value of 1.4 indicates moderate hydrophobicity, impacting its solubility profile and HPLC retention behavior [1] [4].

Role in Pharmaceutical Quality Control

Significance as a Degradation Product

Loxoprofen Ring-opening Impurity primarily forms via Baeyer-Villiger oxidation of the parent drug's cyclopentanone ring under oxidative conditions, followed by hydrolysis. This reaction pathway is catalyzed by peroxides, light, or trace metals during manufacturing or storage. Studies confirm its generation during forced degradation of loxoprofen sodium under:

  • Oxidative stress (hydrogen peroxide)
  • Alkaline hydrolysis
  • Photolytic conditions

The impurity serves as a stability indicator because its concentration increases with drug product aging. Unlike loxoprofen's active trans-alcohol metabolite, this impurity lacks therapeutic activity due to its inability to fit the cyclooxygenase (COX) enzyme active site. Its presence above thresholds may signal compromised product quality [1] [9].

Table 2: Comparative Analysis of Loxoprofen and Related Compounds

CompoundKey Structural FeaturesFunctional GroupsBiological Relevance
Loxoprofen (Parent)Cyclopentanone ring1 carboxylic acid, 1 ketoneProdrug requiring activation
Ring-opening ImpurityLinear chain with ketone2 carboxylic acids, 1 ketonePharmacologically inactive
Trans-alcohol MetaboliteReduced cyclopentanol ring1 carboxylic acid, 1 alcoholActive COX inhibitor
2-(4-((2-Cyclopentanone)methyl)phenyl)propionic AcidPrecursor structure1 carboxylic acid, 1 ketoneSynthetic intermediate

Synthetic Pathways and Preparation Methods

Principal Synthetic Routes

Two patent-published methods dominate industrial production:

Baeyer-Villiger Oxidation Route (CN114436824A):

  • React 2-(4-((2-cyclopentanonyl)methyl)phenyl)propionic acid (13g) with acetic anhydride (16.35g) in THF (150ml) catalyzed by H₂SO₄ (2mL) at 10-20°C for 4h
  • Quench with sodium bicarbonate solution (pH 5-6)
  • React intermediate (14g) with 50% H₂O₂ (44g) in dichloromethane (200ml) at 20-30°C for 20h
  • Purify via crystallization to yield ring-opened impurity (Yield: 68-72%)

Alternative Alkaline Hydrolysis Route (CN107353195B):

  • Condense methyl p-bromomethylisophenylpropionate (55g) with 2-methoxycarbonylcyclopentanone (31.93g) using NaOMe (34.67g) in methanol at 0-5°C
  • Hydrolyze intermediate with NaOH (10% w/v) under reflux
  • Oxidize with NaOCl/TEMPO catalyst
  • Acidify to pH 2.0 with HCl to precipitate impurity (Yield: 60-65%)

Both routes employ ring expansion-oxidation strategies, with the Baeyer-Villiger method offering superior yield and scalability. Critical process parameters include temperature control (±2°C), pH adjustment precision (±0.2 units), and stoichiometric balance of oxidants [1] [7].

Purification and Analytical Characterization

Crude impurity is purified through:

  • Solvent extraction: Dichloromethane/water partitioning to remove inorganic salts
  • Column chromatography: Silica gel with toluene:acetone:acetic acid (1.8:1.0:0.1 v/v/v)
  • Recrystallization: Ethanol-water (4:1) to afford white crystals (≥99.0% purity)

Key quality attributes for reference standards include:

  • Chromatographic purity: ≤0.5% total impurities by HPLC
  • Water content: ≤0.5% by Karl Fischer
  • Residual solvents: ≤500ppm (ICH Q3C limits)

Certified reference materials undergo rigorous testing via orthogonal methods: HPLC-UV, NMR (¹H/¹³C), and mass spectrometry to confirm structure and purity [1] [7] [10].

Table 4: Industrial Synthesis Method Comparison

ParameterBaeyer-Villiger RouteAlkaline Hydrolysis Route
Starting Material2-(4-((2-Cyclopentanonyl)methyl)phenyl)propionic acidMethyl p-bromomethylisophenylpropionate + 2-Methoxycarbonylcyclopentanone
Key ReagentsH₂O₂, Ac₂O, H₂SO₄NaOMe, NaOH, NaOCl
Critical Conditions10-20°C, pH 5-6 during workup0-5°C condensation, reflux hydrolysis
Yield68-72%60-65%
ScalabilitySuitable for >100kg batchesLimited to <50kg batches

Analytical Detection and Quantification

Chromatographic Methods

HPLC-UV Method (ICH-Validated):

  • Column: C18 (250 × 4.6 mm, 5µm)
  • Mobile phase: Acetonitrile/0.15% triethylamine (pH 2.2 with H₃PO₄) (50:50 v/v)
  • Flow rate: 1.0 mL/min
  • Detection: 220 nm
  • Retention time: 8.2 ± 0.3 min (vs. loxoprofen at 6.5 min)
  • LOQ: 0.003% (S/N ≥10)

HPTLC-Densitometric Method:

  • Stationary phase: Silica gel F254 plates
  • Mobile phase: Toluene:acetone:acetic acid (1.8:1.0:0.1 v/v/v)
  • Detection: 220 nm reflectance scanning
  • Rf value: 0.45 ± 0.05
  • LOQ: 0.01%

Properties

CAS Number

1091621-61-2

Product Name

Loxoprofen Ring-opening Impurity

IUPAC Name

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid

Molecular Formula

C₁₅H₁₈O₅

Molecular Weight

278.3

InChI

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20)

SMILES

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O

Synonyms

2-[4-(2-Oxo-6-carboxy-pentyl)phenyl-propanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.